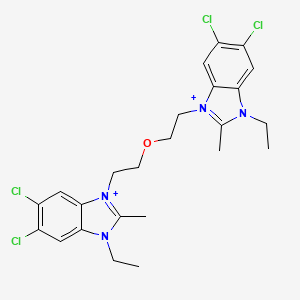![molecular formula C28H25Cl2NO4 B11712125 3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)
3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chloro, cyano, and heptylphenyl groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-cyanophenylboronic acid with 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The chloro and cyano groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The heptylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-cyanophenylboronic acid
- 2-Chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoic acid
- 4-Chloro-3-trifluoromethylphenyl isocyanate
Uniqueness
3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and cyano groups allows for diverse chemical reactivity, while the heptylphenyl group enhances its lipophilicity and potential biological activity .
Properties
Molecular Formula |
C28H25Cl2NO4 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(3-chloro-4-cyanophenyl) 2-chloro-4-(4-heptylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C28H25Cl2NO4/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)27(32)34-23-14-15-24(26(30)17-23)28(33)35-22-13-12-21(18-31)25(29)16-22/h8-17H,2-7H2,1H3 |
InChI Key |
NJTMHQUJAVTPTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)



![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)

![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)


